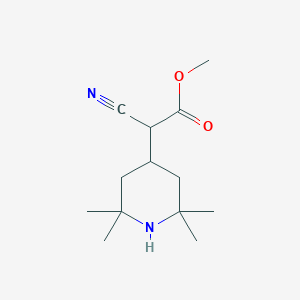
Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a methyl ester group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyanoacetic acid and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the esterification process. The reaction can be represented as follows:
[ \text{2,2,6,6-Tetramethylpiperidine} + \text{Cyanoacetic acid} + \text{Methanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyano and ester groups.
Cyanoacetic acid derivatives: Compounds with similar cyano and ester functionalities but different core structures.
Uniqueness
Methyl cyano(2,2,6,6-tetramethylpiperidin-4-yl)acetate is unique due to the combination of its piperidine ring with the cyano and ester groups This unique structure imparts specific chemical and physical properties that distinguish it from other related compounds
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2)6-9(7-13(3,4)15-12)10(8-14)11(16)17-5/h9-10,15H,6-7H2,1-5H3 |
InChI Key |
HLLHNGZJNTZLRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C(C#N)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















